molecular formula C8H10O3 B2866126 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid CAS No. 1526588-44-2

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid

Cat. No.: B2866126
CAS No.: 1526588-44-2
M. Wt: 154.165
InChI Key: NPVOTZROLTXESN-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is a versatile small molecule scaffold used in various chemical and biological research applications. This compound is characterized by its unique structure, which includes an oxolane ring substituted with a prop-2-yn-1-yl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the oxolane ring opens and subsequently closes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include propargyl bromide, oxolane derivatives, and a suitable base such as potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted oxolane derivatives .

Scientific Research Applications

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in various chemical reactions, while the oxolane ring and carboxylic acid group provide stability and reactivity. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
  • 3-(Prop-2-yn-1-yl)tetrahydrofuran
  • 3-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid

Uniqueness

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-yn-1-yl group allows for versatile chemical modifications, making it a valuable scaffold in research and industrial applications .

Properties

IUPAC Name

3-prop-2-ynyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-8(7(9)10)4-5-11-6-8/h1H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVOTZROLTXESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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